Methyl 3-bromo-2-cyano-4-nitrobenzoate
Overview
Description
Methyl 3-bromo-2-cyano-4-nitrobenzoate is an organic compound belonging to the class of benzoates and nitro compounds It is characterized by the presence of a bromine atom, a cyano group, and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-cyano-4-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common route involves the nitration of methyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom. The cyano group can be introduced through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-cyano-4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The cyano group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide.
Cyanation: Cyanating agents like copper(I) cyanide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Coupled Products: From coupling reactions involving the cyano group.
Scientific Research Applications
Methyl 3-bromo-2-cyano-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-cyano-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The cyano group can participate in coupling reactions, forming new carbon-carbon bonds through the interaction with palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 4-bromo-3-cyano-2-nitrobenzoate
- Methyl 2-(bromomethyl)-4-nitrobenzoate
Uniqueness
Methyl 3-bromo-2-cyano-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of the bromine, cyano, and nitro groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-3-7(12(14)15)8(10)6(5)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQNDQVBUVFSNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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